molecular formula C14H20O2 B14406277 Heptanal, 2-(phenylmethoxy)-, (R)- CAS No. 84994-61-6

Heptanal, 2-(phenylmethoxy)-, (R)-

Cat. No.: B14406277
CAS No.: 84994-61-6
M. Wt: 220.31 g/mol
InChI Key: PPTSRTIIAOKIOL-CQSZACIVSA-N
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Description

Heptanal, 2-(phenylmethoxy)-, ®- is an organic compound with the molecular formula C14H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanal, 2-(phenylmethoxy)-, ®- can be synthesized through several methods. One common approach involves the hydroformylation of 1-hexene, followed by a series of reactions to introduce the phenylmethoxy group. The hydroformylation process typically requires a catalyst, such as rhodium or cobalt, and is conducted under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of Heptanal, 2-(phenylmethoxy)-, ®- often involves large-scale hydroformylation reactors. These reactors are designed to handle the high pressures and temperatures required for the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Heptanal, 2-(phenylmethoxy)-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptanal, 2-(phenylmethoxy)-, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptanal, 2-(phenylmethoxy)-, ®- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s effects can be attributed to its ability to modulate oxidative stress, induce apoptosis, and affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptanal, 2-(phenylmethoxy)-, ®- is unique due to its chiral nature and the presence of the phenylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

84994-61-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-phenylmethoxyheptanal

InChI

InChI=1S/C14H20O2/c1-2-3-5-10-14(11-15)16-12-13-8-6-4-7-9-13/h4,6-9,11,14H,2-3,5,10,12H2,1H3/t14-/m1/s1

InChI Key

PPTSRTIIAOKIOL-CQSZACIVSA-N

Isomeric SMILES

CCCCC[C@H](C=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCC(C=O)OCC1=CC=CC=C1

Origin of Product

United States

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